

Application Notes and Protocols: Debromohymenialdisine

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Compound of Interest

Compound Name: Debromohymenialdisine

Cat. No.: B1669978

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Introduction

Debromohymenialdisine (DBH) is a marine sponge-derived pyrroloazepine alkaloid that has garnered significant interest in cancer research and cell biology due to its potent activity as a protein kinase inhibitor.[1] It functions as a crucial tool for investigating cellular processes such as cell cycle regulation, DNA damage response, and signal transduction. These application notes provide detailed protocols for the preparation of **Debromohymenialdisine** stock solutions and summarize its key biological activities and physicochemical properties.

Physicochemical and Biological Properties

Debromohymenialdisine is a yellow solid with the chemical formula $C_{11}H_{11}N_5O_2$ and a molecular weight of 245.24 g/mol .[1][2] It is a valuable reagent for studying various signaling pathways due to its inhibitory effects on several key kinases.

Data Summary

The following table summarizes the key quantitative data for **Debromohymenialdisine**.

Property	Value	References
CAS Number	75593-17-8	[1][3][4]
Molecular Formula	C ₁₁ H ₁₁ N ₅ O ₂	[1][2][3]
Molecular Weight	245.24 g/mol	[1][2]
Appearance	Yellow Solid	[3]
Purity	≥90%	[3][4]
Solubility	Soluble in DMSO, Ethanol, Methanol	[3][5]
Storage (Solid)	-20°C for ≥ 4 years	[3]
Storage (Stock Solution)	-20°C for up to 1 month; -80°C for up to 6 months	[5][6][7]

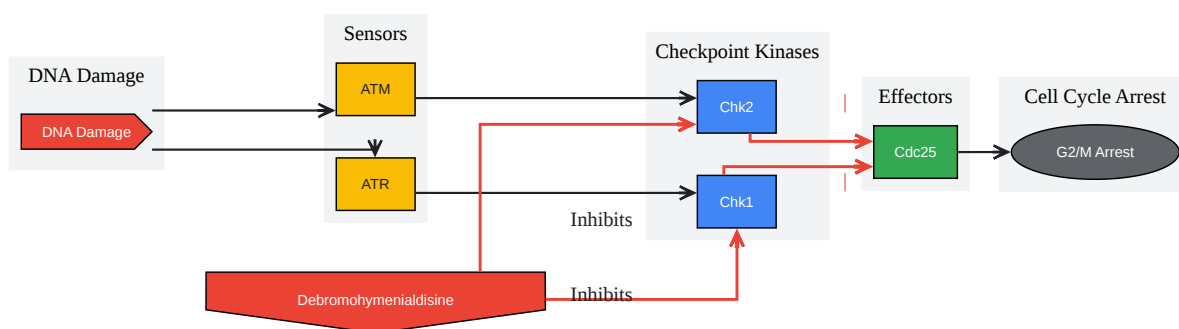
Inhibitory Activity

Debromohymenialdisine exhibits inhibitory activity against a range of protein kinases. The half-maximal inhibitory concentrations (IC₅₀) for some of its key targets are presented below.

Target Kinase	IC ₅₀	References
MEK-1 (MAP Kinase Kinase-1)	881 nM	[3][5][8]
Chk1 (Checkpoint Kinase 1)	3 μM	[3][5][9]
Chk2 (Checkpoint Kinase 2)	3.5 μM	[3][5][9]
GSK-3β (Glycogen Synthase Kinase 3β)	1.39 μM	[3][5]
CDK5/p25 (Cyclin-Dependent Kinase 5)	9.12 μM	[3][5]
PTK6 (Protein Tyrosine Kinase 6)	0.6 μM	[3][5]

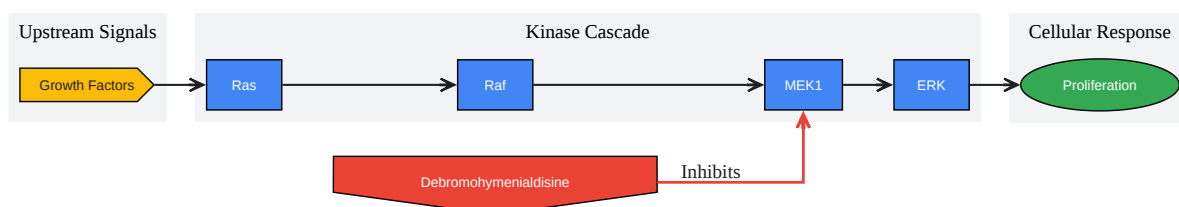
Signaling Pathways

Debromohymenialdisine's biological effects are primarily mediated through the inhibition of key signaling pathways. The diagrams below illustrate the points of intervention by DBH.



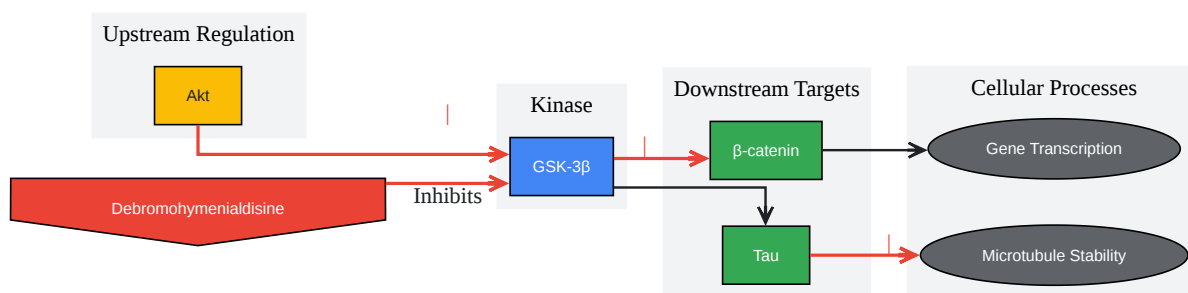
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Figure 1: Inhibition of the DNA Damage Checkpoint Pathway by **Debromohymenialdisine**.



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Figure 2: Inhibition of the Raf/MEK/MAPK Signaling Pathway by **Debromohymenialdisine**.



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Figure 3: Inhibition of the GSK-3 β Signaling Pathway by **Debromohymenialdisine**.

Experimental Protocols

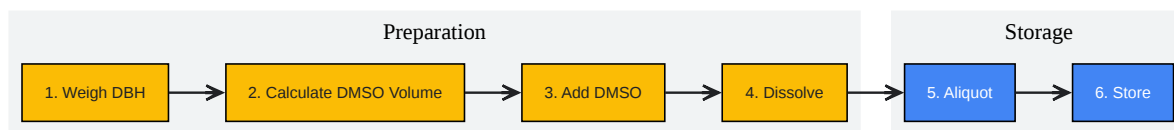
The following protocols provide a step-by-step guide for the preparation of **Debromohymenialdisine** stock solutions.

Materials

- **Debromohymenialdisine** (solid)
- Dimethyl sulfoxide (DMSO), anhydrous, sterile
- Sterile microcentrifuge tubes or vials
- Calibrated precision balance
- Vortex mixer
- Pipettes and sterile filter tips

Protocol 1: Preparation of a 10 mM Debromohymenialdisine Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro experiments.



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Figure 4: Workflow for Preparing **Debromohymenialdisine** Stock Solution.

Step-by-Step Procedure:

- Weighing the Compound:
 - Tare a sterile microcentrifuge tube on a calibrated precision balance.
 - Carefully weigh out the desired amount of **Debromohymenialdisine** solid. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.45 mg of DBH (Molecular Weight = 245.24 g/mol).
- Calculating Solvent Volume:
 - Use the following formula to calculate the required volume of DMSO:
 - $\text{Volume (L)} = \text{Mass (g)} / (\text{Molecular Weight (g/mol)} \times \text{Concentration (mol/L)})$
 - For 2.45 mg of DBH to make a 10 mM (0.01 M) solution:
 - $\text{Volume (L)} = 0.00245 \text{ g} / (245.24 \text{ g/mol} \times 0.01 \text{ mol/L}) = 0.001 \text{ L} = 1 \text{ mL}$
- Dissolving the Compound:
 - Add the calculated volume of anhydrous, sterile DMSO to the microcentrifuge tube containing the weighed DBH.

- Vortex the tube thoroughly until the solid is completely dissolved. The solution should be clear and yellow. Gentle warming to 37°C in a water bath can aid in dissolution if necessary.^[5]
- Aliquoting and Storage:
 - To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.^{[5][7]}
 - Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).^{[5][6][7]}

Protocol 2: Preparation of Working Solutions

For cell-based assays, the DMSO stock solution must be further diluted in culture medium to the desired final concentration. It is critical to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells, typically below 0.5%.^[7]

Step-by-Step Procedure:

- Serial Dilution: It is best practice to perform serial dilutions to reach the final desired concentration. This helps to ensure accurate and homogenous mixing.
- Example Dilution for a 10 µM Working Solution:
 - From your 10 mM stock solution, prepare an intermediate dilution. For example, add 1 µL of the 10 mM stock to 999 µL of sterile culture medium to create a 10 µM working solution.
 - Add the appropriate volume of this working solution to your experimental wells. For instance, adding 100 µL of the 10 µM working solution to a well already containing 900 µL of medium will result in a final concentration of 1 µM.
- Vehicle Control: Always include a vehicle control in your experiments. This should contain the same final concentration of DMSO as your experimental samples to account for any effects of the solvent on the cells.^[7]

Safety Precautions

- **Debromohymenialdisine** is a potent bioactive compound. Handle with care, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
- Work in a well-ventilated area or a chemical fume hood when handling the solid compound and concentrated stock solutions.
- Consult the Safety Data Sheet (SDS) for complete safety and handling information.

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